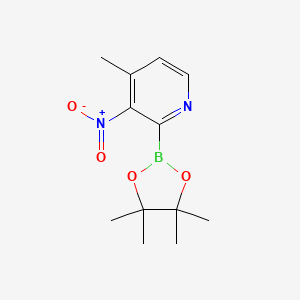

4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that belongs to the class of boronic esters.

Biologische Aktivität

4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that belongs to the class of boronic esters. Its structural characteristics suggest potential applications in organic synthesis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₈BNO₆

- Molecular Weight : 307.11 g/mol

- CAS Number : 1310384-89-4

The biological activity of this compound is largely attributed to its role in Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound acts as a boronic ester that undergoes transmetalation with a metal catalyst (typically palladium), facilitating the formation of carbon-carbon bonds. This mechanism is crucial for synthesizing complex organic molecules that can exhibit various biological activities.

Biological Activity

Research indicates that compounds containing boronic esters often display significant biological activities. The following sections summarize key findings related to the biological effects of this compound.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of related boronic esters. For instance:

- Inhibition of Tubulin Polymerization : Compounds similar to 4-Methyl-3-nitro derivatives have demonstrated potent inhibition of tubulin polymerization. In one study, a related compound showed an IC₅₀ value of 0.56 µM against tubulin polymerization .

| Compound | IC₅₀ (µM) | Activity |

|---|---|---|

| CA-4 | 1.0 | Reference compound |

| Test Compound | 0.56 | Significant potency |

This suggests that 4-Methyl-3-nitro derivatives may also exhibit similar or enhanced activity against cancer cell lines.

Apoptosis Induction

The ability to induce apoptosis in cancer cells is another critical aspect of the biological activity of boronic esters:

- Caspase Activation : In experiments where cancer cells were treated with related compounds at concentrations ranging from 50 to 100 nM, significant increases in caspase activation were observed. This indicates a strong potential for inducing programmed cell death .

Case Studies

-

Study on Antiproliferative Effects : A study evaluated various methyl-substituted compounds and their effects on cancer cell lines. The results indicated that introducing a methyl group at specific positions significantly enhanced antiproliferative activity .

- Example Results :

- Compound with methyl at C–3 position showed potency increase by up to 400% compared to unsubstituted analogs.

-

Rescue Assay in Immune Cells : Research involving mouse splenocytes demonstrated that certain derivatives could rescue immune cells from programmed cell death at concentrations as low as 100 nM .

Concentration (nM) % Rescue 100 92%

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Versatile Building Block

This compound is widely recognized for its role as a versatile building block in organic chemistry. It facilitates the formation of complex molecules through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is crucial for constructing biaryl compounds and other complex structures necessary in organic synthesis .

Table 1: Key Reactions Involving 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

| Reaction Type | Description |

|---|---|

| Cross-Coupling | Forms biaryl compounds using palladium catalysts. |

| Nucleophilic Substitution | Acts as a nucleophile in substitution reactions. |

| Condensation | Participates in condensation reactions to form larger frameworks. |

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

In the pharmaceutical industry, this compound is utilized to synthesize various intermediates that are essential for drug discovery and development. Its ability to enhance the efficiency of synthetic pathways makes it valuable in creating new therapeutic agents .

Case Study: Anticancer Agents

Research has demonstrated the use of this compound in synthesizing anticancer agents. For example, derivatives of this compound have shown promising activity against specific cancer cell lines during preliminary studies .

Material Science

Development of Advanced Materials

The compound plays a critical role in the development of advanced materials, particularly polymers with enhanced properties for electronics and coatings. Its incorporation into polymer matrices can improve thermal stability and mechanical strength .

Table 2: Properties Enhanced by Incorporating the Compound

| Property | Improvement Achieved |

|---|---|

| Thermal Stability | Increased resistance to heat degradation. |

| Mechanical Strength | Enhanced durability and flexibility. |

| Electrical Conductivity | Improved performance in electronic applications. |

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound contributes to the formulation of more effective pesticides and herbicides. Its chemical properties allow for better binding and efficacy against target pests .

Case Study: Pesticide Development

A study highlighted how derivatives of this compound were developed into novel pesticides that exhibited higher effectiveness compared to traditional formulations .

Eigenschaften

IUPAC Name |

4-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BN2O4/c1-8-6-7-14-10(9(8)15(16)17)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBRCSACIZZAAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694466 |

Source

|

| Record name | 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-89-4 |

Source

|

| Record name | Pyridine, 4-methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.